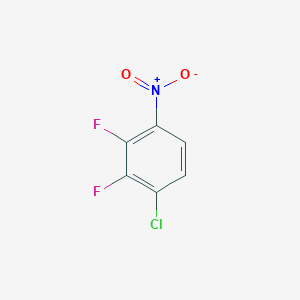

1-Chloro-2,3-difluoro-4-nitrobenzene

Description

Properties

IUPAC Name |

1-chloro-2,3-difluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF2NO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFQRRFRIDGZHSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431545 | |

| Record name | 1-Chloro-2,3-difluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169468-80-8 | |

| Record name | 1-Chloro-2,3-difluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Chloro-2,3-difluoro-4-nitrobenzene physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of 1-Chloro-2,3-difluoro-4-nitrobenzene

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and handling of this compound (CAS No. 169468-80-8). Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights into the compound's utility as a versatile chemical intermediate. The narrative emphasizes the causality behind its chemical behavior and outlines robust protocols for its synthesis and characterization, ensuring scientific integrity and reproducibility.

Introduction: A Versatile Building Block in Modern Chemistry

This compound is a poly-substituted aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Halogenated nitrobenzenes are crucial intermediates, serving as foundational scaffolds for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] The specific arrangement of chloro, fluoro, and nitro substituents on the benzene ring of this molecule imparts a unique reactivity profile, making it a valuable precursor for introducing fluorine atoms into target structures—a common strategy to enhance metabolic stability and bioavailability in drug candidates. This guide delves into the core scientific principles governing its properties and applications.

Section 1: Chemical Identity and Core Physicochemical Properties

Precise identification and understanding of a compound's physical properties are the bedrock of its application in research and development. The key identifiers and properties for this compound are summarized below.

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 169468-80-8 | [2] |

| Molecular Formula | C₆H₂ClF₂NO₂ | [2] |

| Molecular Weight | 193.54 g/mol | [3][4] |

| InChI | InChI=1S/C6H2ClF2NO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H | [2] |

| InChIKey | OFQRRFRIDGZHSC-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC(=C(C(=C1[O-])F)F)Cl | [2] |

| Synonyms | 4-Chloro-2,3-difluoronitrobenzene | [1][3] |

Physicochemical Data

The experimental and computed physicochemical data for this compound are presented in the following table. These values are critical for designing reaction conditions, purification procedures, and formulation strategies.

| Property | Value | Comments and Source |

| Appearance | Light yellow liquid | [3] |

| Melting Point | Not Applicable | The compound is a liquid at room temperature.[3] |

| Boiling Point | 251.2 °C at 760 mmHg | Experimental value.[3] |

| Density | 1.591 g/cm³ | Experimental value.[3] |

| Flash Point | 105.7 °C | Experimental value.[3] |

| Refractive Index | 1.532 | Experimental value.[3] |

| Solubility | No experimental data available. | Predicted to be soluble in polar organic solvents like methanol, ethanol, DMF, and DMSO due to its polar substituents.[1][5] |

| XLogP3 | 2.6 | Computed value, indicating moderate lipophilicity.[2] |

| Polar Surface Area | 45.8 Ų | Computed value.[2] |

Section 2: Synthesis and Characterization Workflow

The reliable synthesis and rigorous characterization of a chemical intermediate are paramount for its successful use in multi-step synthetic campaigns. This section outlines a plausible synthetic route and provides self-validating protocols for purification and analysis.

Rationale for Synthetic Strategy

The synthesis of fluorinated aromatics often relies on nucleophilic aromatic substitution (SNAr), particularly the Halogen Exchange (Halex) reaction. This strategy is effective for producing chlorofluoronitrobenzenes from more readily available dichloronitrobenzene precursors.[6] The presence of the electron-withdrawing nitro group is essential, as it activates the aromatic ring towards nucleophilic attack by fluoride ions. A plausible and industrially relevant approach for synthesizing this compound is the nitration of 1-chloro-2,3-difluorobenzene.

The overall workflow from synthesis to final characterization is a self-validating loop, where each analytical step confirms the success of the previous stage.

Sources

- 1. CAS 169468-80-8: 4-Chloro-2,3-difluoronitrobenzene [cymitquimica.com]

- 2. This compound | C6H2ClF2NO2 | CID 9837025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 169468-80-8,4-CHLORO-2,3-DIFLUORONITROBENZENE | lookchem [lookchem.com]

- 4. 169468-80-8 | 4-Chloro-2,3-difluoronitrobenzene - Alachem Co., Ltd. [alachem.co.jp]

- 5. 3-CHLORO-2,4-DIFLUORONITROBENZENE price,buy 3-CHLORO-2,4-DIFLUORONITROBENZENE - chemicalbook [chemicalbook.com]

- 6. US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-Chloro-2,3-difluoro-4-nitrobenzene (CAS: 169468-80-8)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Chloro-2,3-difluoro-4-nitrobenzene, a versatile chemical intermediate with significant potential in the fields of medicinal chemistry, agrochemicals, and materials science. Drawing on established principles of organic chemistry and data from analogous compounds, this document will detail its physicochemical properties, plausible synthetic routes, reactivity profile, and potential applications, offering field-proven insights for its effective utilization in research and development.

Compound Identity and Physicochemical Properties

This compound is a polysubstituted aromatic compound. The presence of electron-withdrawing fluorine and nitro groups, along with a reactive chlorine atom, makes it a highly valuable building block for the synthesis of more complex molecules.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 169468-80-8 | [1] |

| Molecular Formula | C₆H₂ClF₂NO₂ | [1] |

| Molecular Weight | 193.53 g/mol | [1] |

| Appearance | Light yellow liquid | Inferred from similar compounds |

| Boiling Point | 251.2 ± 35.0 °C (Predicted) | |

| Density | 1.591 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Expected to be soluble in common organic solvents (e.g., acetone, methanol, ethanol) and slightly soluble in water.[2] | Inferred from analogous compounds |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis];// Benzene ring nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituent nodes Cl [label="Cl"]; F1 [label="F"]; F2 [label="F"]; N [label="N"]; O1 [label="O"]; O2 [label="O"]; H1 [label="H"]; H2 [label="H"];

// Benzene ring edges C1 -- C2 [style=solid, len=1.5]; C2 -- C3 [style=solid, len=1.5]; C3 -- C4 [style=solid, len=1.5]; C4 -- C5 [style=solid, len=1.5]; C5 -- C6 [style=solid, len=1.5]; C6 -- C1 [style=solid, len=1.5];

// Double bonds in benzene ring C1 -- C2 [style=bold, len=1.5]; C3 -- C4 [style=bold, len=1.5]; C5 -- C6 [style=bold, len=1.5];

// Substituent edges C1 -- Cl [style=solid, len=1.5]; C2 -- F1 [style=solid, len=1.5]; C3 -- F2 [style=solid, len=1.5]; C4 -- N [style=solid, len=1.5]; N -- O1 [style=bold, len=1.0]; N -- O2 [style=solid, len=1.0]; C5 -- H1 [style=solid, len=1.5]; C6 -- H2 [style=solid, len=1.5];

// Positioning C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; Cl [pos="0,3!"]; F1 [pos="-2.6,1.5!"]; F2 [pos="-2.6,-1.5!"]; N [pos="0,-3!"]; O1 [pos="-1,-4!"]; O2 [pos="1,-4!"]; H1 [pos="2.6,-1.5!"]; H2 [pos="2.6,1.5!"]; }

Caption: Molecular structure of this compound.

Synthesis Methodology

A key process for this transformation is the Halex reaction (halogen exchange), which is widely employed in the industrial synthesis of fluoroaromatics. This reaction typically involves the use of an alkali metal fluoride, such as potassium fluoride (KF), in a polar aprotic solvent at elevated temperatures. The presence of a phase-transfer catalyst can significantly enhance the reaction rate and yield.

Caption: Proposed synthesis workflow for this compound.

Proposed Experimental Protocol:

This protocol is a model based on the synthesis of similar chlorofluoronitrobenzenes and would require optimization for this specific target molecule.[3]

-

Reaction Setup: A stirred-tank reactor equipped with a reflux condenser, thermometer, and nitrogen inlet is charged with 1,2,3-trichloro-4-nitrobenzene, a polar aprotic solvent (e.g., sulfolane or N,N-dimethylformamide), and spray-dried potassium fluoride. A phase-transfer catalyst, such as a quaternary ammonium salt, can be added to improve reaction efficiency.

-

Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 150 to 220 °C under a nitrogen atmosphere. The progress of the reaction should be monitored by gas chromatography (GC) to track the consumption of the starting material and the formation of the desired product and any intermediates.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration. The solvent is then removed from the filtrate by vacuum distillation. The crude product is purified by fractional distillation under reduced pressure or by column chromatography to yield pure this compound.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent is crucial as it effectively solvates the potassium cation, thereby increasing the nucleophilicity of the fluoride anion. Solvents like sulfolane and DMF are chosen for their high boiling points, which are necessary for the high reaction temperatures required for the activation of the C-Cl bond.

-

Reagent: Spray-dried potassium fluoride is used to ensure an anhydrous environment, as the presence of water can significantly reduce the efficiency of the fluoride ions.

-

Catalyst: A phase-transfer catalyst facilitates the transfer of the fluoride ion from the solid phase (KF) to the organic phase where the reaction occurs, thus accelerating the rate of substitution.

Spectroscopic Data and Characterization

While a complete set of spectral data is not publicly available, some key spectroscopic information has been reported.

Table 2: Spectroscopic Data for this compound

| Technique | Reported Data | Source |

| ¹³C NMR | Chemical shifts (ppm) available. | [4] |

| ¹H NMR | Data not explicitly found, but would be expected to show two distinct aromatic proton signals. | Inferred |

| Mass Spectrometry | Data not explicitly found, but would show a molecular ion peak corresponding to the molecular weight. | Inferred |

Expected Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum is expected to exhibit two doublets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The coupling constants would be indicative of their ortho relationship.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals for the six aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbons attached to the electronegative fluorine, chlorine, and nitro groups will be significantly downfield.

-

Mass Spectrometry: The mass spectrum should display a molecular ion peak (M+) at m/z 193 and an M+2 peak with approximately one-third the intensity of the M+ peak, which is characteristic of the presence of a single chlorine atom.

Reactivity and Synthetic Utility

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr). The benzene ring is highly activated towards nucleophilic attack due to the strong electron-withdrawing effects of the nitro group and the two fluorine atoms.[5][6][7]

The chlorine atom is the most probable site for nucleophilic displacement due to the C-Cl bond being weaker than the C-F bond. The ortho and para positioning of the electron-withdrawing groups relative to the chlorine atom further enhances its reactivity by stabilizing the Meisenheimer complex intermediate formed during the substitution reaction.[7]

Sources

- 1. This compound | C6H2ClF2NO2 | CID 9837025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Chloro-2 5-difluoro-4-nitrobenzene CAS:578-28-9 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

- 3. US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes - Google Patents [patents.google.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Explanation of the difference in reactivity between 1-chloro-2-nitrobenze.. [askfilo.com]

An In-depth Technical Guide to 1-Chloro-2,3-difluoro-4-nitrobenzene: A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry

The introduction of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, bioavailability, and binding affinity.[1] Among the vast array of fluorinated building blocks, substituted nitrobenzenes represent a particularly versatile class of intermediates. 1-Chloro-2,3-difluoro-4-nitrobenzene, a strategically functionalized aromatic ring, serves as a powerful synthon for the construction of complex molecular architectures, particularly in the development of targeted therapies such as kinase inhibitors.

This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and reactivity of this compound. It is intended to serve as a practical resource for scientists engaged in drug discovery and process development, offering insights into the causality behind its synthetic utility and providing actionable protocols.

Section 1: Molecular Structure and Physicochemical Properties

A thorough understanding of a building block's fundamental properties is paramount for its effective use in synthesis. This section details the key identifiers and physicochemical characteristics of this compound.

Core Identification

The compound is unambiguously identified by the following descriptors:

-

IUPAC Name: this compound[2]

-

Chemical Formula: C₆H₂ClF₂NO₂[2]

-

CAS Number: 169468-80-8[2]

-

Canonical SMILES: C1=CC(=C(C(=C1[O-])F)F)Cl[2]

Physicochemical Data

Quantitative data for this compound is summarized in the table below. It is important to note that while some experimental data for related isomers is available, certain properties for the title compound are predicted based on computational models.

| Property | Value | Source |

| Appearance | White to light yellow crystalline solid | [5] |

| Melting Point | 41-43 °C (for the related isomer 3-Chloro-2,4-difluoronitrobenzene) | [5] |

| Boiling Point | 243.0 ± 35.0 °C (Predicted) | [5] |

| Density | 1.591 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in methanol and other organic solvents. | [5] |

| XLogP3-AA | 2.6 | [2] |

Section 2: Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region, corresponding to the two protons on the benzene ring. These signals would likely appear as complex multiplets due to coupling with the adjacent fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbons bonded to fluorine will exhibit characteristic splitting (C-F coupling). The chemical shifts can be predicted using established increments for the chloro, fluoro, and nitro substituents. Quaternary carbons, including those attached to the substituents, are typically weaker in intensity.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic absorption bands of its functional groups.[8][9][10]

| Functional Group | Characteristic Absorption (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3100 - 3000 | Indicates the presence of protons on the aromatic ring.[8] |

| Nitro Group (N-O Stretch) | 1550 and 1350 (asymmetric and symmetric) | Strong absorptions characteristic of the NO₂ group.[10] |

| Aromatic C=C Stretch | 1600 - 1475 | Multiple bands indicating the benzene ring.[8] |

| C-F Stretch | 1300 - 1000 | Strong absorptions typical for aryl fluorides. |

| C-Cl Stretch | 800 - 600 | Strong absorption indicating the presence of a chloro substituent.[10] |

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺). The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the M⁺ peak.[11]

Expected Fragmentation Pattern:

-

Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (mass of 46), leading to a significant [M-46]⁺ fragment.

-

Loss of Cl: Cleavage of the C-Cl bond would result in an [M-35]⁺ or [M-37]⁺ fragment.

-

Loss of CO: Subsequent fragmentation of the aromatic ring can lead to the loss of carbon monoxide (mass of 28).

Section 3: Synthesis Protocol

The synthesis of this compound can be efficiently achieved via a nucleophilic aromatic substitution (halogen exchange or Halex reaction) on a suitable polychlorinated precursor. The following protocol is based on established methodologies for the preparation of related chlorofluoronitrobenzenes.[12]

Reaction Principle

The synthesis involves the selective displacement of a chlorine atom with a fluorine atom using an alkali metal fluoride, such as potassium fluoride (KF). The reaction is typically carried out in a high-boiling polar aprotic solvent or, advantageously, in the absence of a solvent using the molten substrate as the reaction medium. A phase-transfer catalyst is often employed to enhance the reactivity of the fluoride salt.

Experimental Workflow: Synthesis from 2,3,4-trichloronitrobenzene

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Materials:

-

2,3,4-Trichloronitrobenzene

-

Potassium Fluoride (spray-dried or anhydrous)

-

Tetrabutylammonium bromide (or other suitable phase-transfer catalyst)

-

High-boiling point solvent (e.g., sulfolane, optional)

Procedure:

-

Preparation: To a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser under a nitrogen atmosphere, add 2,3,4-trichloronitrobenzene and the phase-transfer catalyst (e.g., 5 mol%).

-

Reaction Initiation: Heat the mixture with stirring to create a homogenous melt (if no solvent is used) or solution. Add spray-dried potassium fluoride (approximately 1.1 equivalents per chlorine atom to be replaced).

-

Reaction: Increase the temperature to 180-200 °C and maintain for several hours. The reaction progress should be monitored by gas chromatography (GC) to observe the disappearance of the starting material and the formation of the product.

-

Workup: After completion, cool the reaction mixture to approximately 80 °C and filter to remove the potassium chloride byproduct and any unreacted potassium fluoride.

-

Purification: The crude product (the filtrate) is then purified by fractional distillation under reduced pressure to yield pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous potassium fluoride is crucial as water can compete with the fluoride ion as a nucleophile, leading to undesired side products.

-

Phase-Transfer Catalyst: The catalyst facilitates the transfer of the fluoride anion from the solid phase (KF) to the organic phase where the reaction occurs, significantly accelerating the rate of substitution.

-

High Temperature: Nucleophilic aromatic substitution reactions on deactivated rings (or those with less activating groups) require high temperatures to overcome the activation energy barrier.

Section 4: Applications in Drug Development

The true value of this compound lies in its utility as a versatile intermediate in the synthesis of biologically active molecules. The presence of multiple reactive sites allows for sequential and regioselective modifications.

The Role in Nucleophilic Aromatic Substitution (SₙAr)

The nitro group strongly activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. In this compound, the chlorine atom is para to the nitro group, making it highly susceptible to displacement by a wide range of nucleophiles. This reactivity is the cornerstone of its application in drug synthesis.

Common nucleophiles used in SₙAr reactions with this substrate include:

-

Aliphatic and aromatic amines

-

Alcohols and phenols (as alkoxides or phenoxides)

-

Thiols (as thiolates)

Synthesis of Kinase Inhibitor Scaffolds

A prominent application of this building block is in the synthesis of kinase inhibitors, many of which feature a substituted aniline or related heterocyclic core. The reaction of this compound with an amine, followed by reduction of the nitro group, provides a straightforward route to valuable diamine intermediates.

Caption: SₙAr reaction followed by nitro reduction to form key drug intermediates.

This two-step sequence allows for the introduction of a diverse range of side chains (from the amine nucleophile) that can be tailored to target the specific binding pockets of different kinases. The resulting difluoro-substituted aniline can then be further elaborated into various heterocyclic cores common in kinase inhibitor drugs.[4][5][13]

Section 5: Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. It is classified as an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin. Refer to the supplier's Safety Data Sheet (SDS) for complete handling and disposal information.

Conclusion

This compound is a high-value building block for the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its strategically placed activating and leaving groups make it an ideal substrate for nucleophilic aromatic substitution reactions, providing a reliable and versatile route to key intermediates for targeted therapies. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to leverage this powerful tool in the quest for novel and more effective medicines.

References

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. [Link]

-

This compound. PubChem. [Link]

-

Table of Characteristic IR Absorptions. Northern Illinois University. [Link]

-

m-CHLORONITROBENZENE. Organic Syntheses. [Link]

- Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes.

- Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

-

Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. ResearchGate. [Link]

-

Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)-. NIST WebBook. [Link]

-

A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding. Wiley Online Library. [Link]

-

Calculated and experimental 13 C NMR chemical shifts. ResearchGate. [Link]

-

IR Spectrum and Characteristic Absorption Bands. Maricopa Open Digital Press. [Link]

-

Synthesis and in vitro antiviral activities of 3'-fluoro (or chloro) and 2',3'-difluoro 2',3'-dideoxynucleoside analogs against hepatitis B and C viruses. PubMed. [Link]

-

Substitution reactions in APCI negative mass spectrometry: Analysis of 1-chloro-2-nitrobenzene in quetiapine fumarate. ResearchGate. [Link]

-

An Improved Process For The Preparation Of Dichloronitrobenzene From Dichlorobenzene. Intellectual Property India. [Link]

-

13 Carbon NMR. University of Wisconsin-Madison. [Link]

-

13 C NMR Chemical Shifts. Oregon State University. [Link]

-

Benzene, 1-chloro-2-nitro-. NIST WebBook. [Link]

-

1-Chloro-2,4-difluoro-benzene - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

4-CHLORO-2,3-DIFLUORO-NITROBENZENE - Optional[13C NMR] - Chemical Shifts. Chemical Shifts. [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]

-

2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. NCBI. [Link]

-

A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. MDPI. [Link]

-

Synthesis, biological properties and structural study of new halogenated azolo[4,5-b]pyridines as inhibitors of CK2 kinase. PubMed. [Link]

-

Benzene, 1-chloro-4-nitro-. NIST WebBook. [Link]

-

Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). PMC - NIH. [Link]

-

NMR Spectroscopy. University of Wisconsin-Madison. [Link]

-

Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. ResearchGate. [Link]

-

Characteristic absorption bands in the IR spectra of. ResearchGate. [Link]

-

Synthesis of chloro, fluoro, and nitro derivatives of 7‐amino‐5‐aryl‐6‐cyano‐5 H ‐pyrano pyrimidin‐2,4‐diones using organic catalysts and their antimicrobial and anticancer activities. ResearchGate. [Link]

-

1-Chloro-2,4-difluoro-5-nitrobenzene. CAS Common Chemistry. [Link]

-

Methods of Synthesis and Antiviral Activity of New 4-Alkyl-3-Nitro-1,4-Dihydroazolo[5,1-c][5][8][14]Triazin-4-ols. PMC - NIH. [Link]

-

Figure S19: 1 H NMR spectra of 1-chloro-4-(2-nitrovinyl) benzene (1e). ResearchGate. [Link]

-

88-73-3 CAS | 1-CHLORO-2 NITROBENZENE. Loba Chemie. [Link]

Sources

- 1. "An Improved Process For The Preparation Of Dichloronitrobenzene From [quickcompany.in]

- 2. This compound | C6H2ClF2NO2 | CID 9837025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 13Carbon NMR [chem.ch.huji.ac.il]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 10. eng.uc.edu [eng.uc.edu]

- 11. Benzene, 1-chloro-2-nitro- [webbook.nist.gov]

- 12. US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes - Google Patents [patents.google.com]

- 13. A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1-Chloro-2-(dichloromethyl)-3-fluoro-4-nitrobenzene(33429-68-4) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 1-Chloro-2,3-difluoro-4-nitrobenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2,3-difluoro-4-nitrobenzene is a halogenated and nitrated aromatic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a chlorine atom, two fluorine atoms, and a nitro group on a benzene ring, imparts specific reactivity that is highly valuable in the synthesis of complex molecules. The electron-withdrawing nature of the nitro group and the fluorine atoms activates the aromatic ring for nucleophilic aromatic substitution, making it a key intermediate in the production of various specialty chemicals, agrochemicals, and particularly, active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical identity, properties, synthesis, reactivity, and applications, with a focus on its relevance to drug discovery and development.

Chemical Identity and Synonyms

The unambiguous identification of a chemical compound is paramount for scientific communication and safety. The nomenclature and key identifiers for this compound are outlined below.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 169468-80-8[2] |

| Molecular Formula | C₆H₂ClF₂NO₂[1] |

| Molecular Weight | 193.54 g/mol [2] |

This compound is also known by several synonyms, which may be encountered in chemical literature and commercial catalogs:

-

4-Chloro-2,3-difluoronitrobenzene

-

Benzene, 1-chloro-2,3-difluoro-4-nitro-

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in chemical reactions and its handling and storage requirements. While experimental data for this specific isomer is not widely published, data from the closely related isomer, 3-chloro-2,4-difluoronitrobenzene, provides valuable estimates.

Table 2: Physicochemical Properties

| Property | Value (or estimated value) |

| Appearance | White to light yellow crystalline solid |

| Melting Point | ~41-43 °C (estimate based on isomer) |

| Boiling Point | ~243 °C (estimate based on isomer) |

| Solubility | Soluble in methanol and other common organic solvents. |

Synthesis of this compound

The synthesis of polychlorinated and fluorinated nitroaromatic compounds often involves multi-step processes. A plausible and common method for the preparation of compounds like this compound is through the nitration of a corresponding halogenated precursor.

Proposed Synthetic Pathway

A logical synthetic route would start from 1-chloro-2,3-difluorobenzene. The nitration of this starting material would introduce the nitro group at the 4-position, directed by the existing halogen substituents.

Caption: Proposed synthesis of this compound via nitration.

Experimental Protocol: General Nitration Procedure

The following is a generalized protocol for the nitration of an aromatic compound, which can be adapted for the synthesis of this compound.

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add the starting material, 1-chloro-2,3-difluorobenzene.

-

Cooling: Cool the flask in an ice-water bath to maintain a temperature of 0-5 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃) to concentrated sulfuric acid (H₂SO₄) while cooling in an ice bath.

-

Addition of Nitrating Mixture: Slowly add the cold nitrating mixture to the stirred solution of 1-chloro-2,3-difluorobenzene via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at a low temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Carefully pour the reaction mixture over crushed ice to quench the reaction.

-

Workup: The solid product can be collected by filtration, washed with cold water until the washings are neutral, and then dried. If the product is an oil, it can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Chemical Reactivity and Applications in Drug Development

The chemical behavior of this compound is dominated by the principles of nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro group, positioned para to the chlorine atom, significantly activates the C-Cl bond towards nucleophilic attack. The fluorine atoms further enhance the electrophilicity of the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom is the most probable leaving group in SNAr reactions due to the C-Cl bond being weaker than the C-F bond. This allows for the selective introduction of a wide range of nucleophiles at the 1-position.

Caption: General scheme of nucleophilic aromatic substitution on this compound.

Common nucleophiles used in reactions with this class of compounds include:

-

Amines (R-NH₂): Reaction with primary or secondary amines yields N-substituted 2,3-difluoro-4-nitroanilines. These aniline derivatives are crucial intermediates for the synthesis of a variety of heterocyclic compounds and can be further functionalized. For example, the reduction of the nitro group to an amine provides a difunctionalized benzene ring, which is a common scaffold in many pharmaceutical agents.[3]

-

Alcohols/Phenols (R-OH): In the presence of a base, alcohols and phenols can displace the chloride to form aryl ethers.

-

Thiols (R-SH): Thiolates are excellent nucleophiles and react readily to form thioethers.

The introduction of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, improve bioavailability, and modulate the acidity or basicity of nearby functional groups.[4] Compounds like this compound are valuable starting materials for incorporating a difluorinated phenyl moiety into a target molecule.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine using various reducing agents, such as tin(II) chloride (SnCl₂) or catalytic hydrogenation (e.g., H₂ over Pd/C).[5] This transformation is often a key step in multi-step syntheses, as it unmasks a versatile amino group that can undergo a wide range of subsequent reactions, including amide bond formation, diazotization, and the formation of nitrogen-containing heterocycles.

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Based on data for related chloronitrobenzenes, the primary hazards include:

-

Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[6]

-

Irritation: May cause skin and eye irritation.

-

Long-term effects: Suspected of causing genetic defects and cancer. May cause damage to organs through prolonged or repeated exposure.[6]

In case of exposure, immediate medical attention is advised. Contaminated clothing should be removed, and the affected area should be washed thoroughly with soap and water.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its utility is primarily derived from its susceptibility to nucleophilic aromatic substitution, which allows for the controlled introduction of various functional groups. This reactivity, combined with the presence of fluorine atoms, makes it a desirable building block for the synthesis of complex molecules with potential applications in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthesis, and reactivity is essential for its safe and effective use in research and development.

References

- Plater, M. J., & Harrison, A. (2025). In search of open-framework channels: Reactions of amines with 4,5-difluoro-1,2-dinitrobenzene and 1,3-difluoro-4,6-dinitrobenzene. Journal of Chemical Research.

- Plater, M. J., & Harrison, A. (2025). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Chemical Research.

- Ríos Martínez, C. H., Nué, J., Ebiloma, G., Dardonville, C., et al. (2015). Lowering the pKa of a bisimidazoline lead with halogen atoms results in improved activity and selectivity against Trypanosoma brucei in vitro. Journal of Medicinal Chemistry, 58(14), 8379-8393.

- Hartman, W. W., & Brethen, M. R. (n.d.). m-CHLORONITROBENZENE. Organic Syntheses.

- Hoechst AG. (1996). Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes. U.S.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Chloro-4-nitrobenzene. PubChem Compound Database. Retrieved from [Link]

- National Center for Biotechnology Information. (1996). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 1,3-Difluoro-5-nitrobenzene in Pharmaceutical Synthesis.

- Singh, P., & Kumar, S. (2010). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molecular Crystals and Liquid Crystals, 523(1), 220-227.

- Sun, W., et al. (2012). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

- Tordeux, M., et al. (2024).

- Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene.

Sources

- 1. This compound | C6H2ClF2NO2 | CID 9837025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. 1-Chloro-4-nitrobenzene | C6H4ClNO2 | CID 7474 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectral data for 1-Chloro-2,3-difluoro-4-nitrobenzene (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 1-Chloro-2,3-difluoro-4-nitrobenzene

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of substituted aromatic compounds is paramount. This compound, a molecule featuring a complex arrangement of electron-withdrawing groups on a benzene ring, serves as a pertinent case study. Its utility in drug development, particularly as a scaffold or intermediate, necessitates a comprehensive understanding of its chemical identity and purity, which can only be achieved through rigorous spectroscopic analysis.

This guide provides a detailed examination of the expected spectral data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As experimental spectra for this specific compound are not widely published, this document synthesizes data from analogous structures and first principles to present a predictive yet robust analysis. The focus is not merely on the data itself, but on the causality—the rationale behind the expected spectral features—offering researchers a framework for interpreting data for similarly complex molecules.

Molecular Structure and Electronic Effects

The substitution pattern on the benzene ring dictates the molecule's electronic environment and, consequently, its spectroscopic signature. The molecule contains four substituents: a chloro group, two fluoro groups, and a nitro group. All are electron-withdrawing, creating a significantly electron-deficient aromatic system.

-

Nitro Group (-NO₂): A powerful deactivating group with strong -I (inductive) and -M (mesomeric) effects, it significantly deshields the aromatic protons and carbons, particularly those ortho and para to it.

-

Fluorine (-F): The most electronegative element, it exerts a strong -I effect. However, it also has a +M effect due to its lone pairs, which can influence adjacent atoms. Its primary impact on NMR will be strong deshielding and characteristic C-F and H-F spin-spin couplings.

-

Chlorine (-Cl): Similar to fluorine, it has a -I and +M effect, though its inductive effect is weaker than fluorine's.

The interplay of these effects will determine the precise chemical shifts and coupling constants observed.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential for complete characterization.

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures data reproducibility and quality.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard due to its good solubilizing power and relatively simple solvent signal.

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, defining the 0 ppm reference point. For ¹⁹F NMR, a common external or internal standard like CFCl₃ (0 ppm) or hexafluorobenzene (-164.9 ppm) is used.[1]

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving complex coupling patterns in this molecule.

-

Acquisition Parameters:

-

¹H NMR: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire 1024-4096 scans with proton decoupling to produce singlets for each carbon, enhancing the signal-to-noise ratio. A relaxation delay of 2-5 seconds is appropriate.

-

¹⁹F NMR: Acquire 64-128 scans. Proton decoupling is often employed to simplify the spectra, though proton-coupled spectra can provide valuable H-F coupling information.

-

Predicted NMR Data and Interpretation

The spectrum is expected to show two signals in the aromatic region (typically 7.0-9.0 ppm).

-

H-6: This proton is ortho to the chlorine atom and meta to the nitro group. It will be the most upfield (least deshielded) of the two protons. It is expected to appear as a doublet of doublets of doublets (ddd) due to coupling with H-5 (³JHH, ortho coupling), F-2 (⁴JHF, meta coupling), and F-3 (⁵JHF, para coupling).

-

H-5: This proton is ortho to the nitro group and meta to the chlorine atom. The powerful electron-withdrawing effect of the adjacent nitro group will shift this proton significantly downfield. It is expected to appear as a doublet of doublets (dd) due to coupling with H-6 (³JHH, ortho coupling) and F-3 (⁴JHF, meta coupling). The coupling to F-2 (⁵JHF) might be too small to be resolved.

Six distinct signals are expected in the aromatic region (110-160 ppm). The use of proton-decoupled ¹³C NMR is standard, simplifying the spectrum to six singlets, though C-F coupling will introduce splitting.[2][3]

-

Carbons bonded to Fluorine (C-2, C-3): These will be significantly downfield and will appear as doublets with large one-bond C-F coupling constants (¹JCF).

-

Carbon bonded to Chlorine (C-1): The electronegativity of chlorine will shift this carbon downfield.

-

Carbon bonded to Nitro Group (C-4): This carbon is typically deshielded, although the effect is less pronounced than for carbons bearing halogens.

-

Carbons bonded to Hydrogen (C-5, C-6): These carbons will be the most shielded (upfield) and can be distinguished by their coupling to fluorine. C-5 will show a larger coupling to F-3 (³JCF) and a smaller one to F-2 (⁴JCF). C-6 will show coupling to F-2 (³JCF) and F-3 (⁴JCF).

Two signals are expected for the two non-equivalent fluorine atoms. The chemical shift range for organofluorine compounds is very wide.[4]

-

F-2 and F-3: These will appear as two distinct signals. Each will be a doublet due to coupling to the adjacent fluorine (³JFF). They will also exhibit smaller couplings to the aromatic protons H-6 and H-5, resulting in more complex multiplets (e.g., doublet of doublets). Their exact chemical shifts are sensitive to the overall electronic environment.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |

| ¹H | ~7.80 | ddd | ³JHH = ~8-9, ⁴JHF = ~5-7, ⁵JHF = ~1-2 | H-6 |

| ¹H | ~8.30 | dd | ³JHH = ~8-9, ⁴JHF = ~7-9 | H-5 |

| ¹³C | ~120-130 | (d) | C-1 (C-Cl) | |

| ¹³C | ~145-155 | d | ¹JCF = ~240-260 | C-2 (C-F) |

| ¹³C | ~140-150 | d | ¹JCF = ~240-260 | C-3 (C-F) |

| ¹³C | ~148-155 | (t) | C-4 (C-NO₂) | |

| ¹³C | ~125-135 | dd | C-5 (C-H) | |

| ¹³C | ~115-125 | dd | C-6 (C-H) | |

| ¹⁹F | -110 to -140 | ddd | ³JFF = ~20, ⁴JHF = ~7-9, ⁵JHF = ~1-2 | F-3 |

| ¹⁹F | -110 to -140 | ddd | ³JFF = ~20, ⁴JHF = ~5-7, ⁵JHF = ~1-2 | F-2 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is pressed directly against a crystal (e.g., diamond).

-

Data Acquisition: The spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal is taken first and automatically subtracted from the sample spectrum.

Predicted IR Data and Interpretation

The IR spectrum will be dominated by absorptions from the nitro group and the various bonds involving the aromatic ring and halogens.

| Predicted Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 1600 - 1585, 1500 - 1400 | C=C Stretch | Aromatic Ring |

| 1570 - 1500 | N=O Asymmetric Stretch | Nitro (-NO₂) |

| 1370 - 1300 | N=O Symmetric Stretch | Nitro (-NO₂) |

| 1250 - 1000 | C-F Stretch | Aryl-Fluoride |

| 800 - 600 | C-Cl Stretch | Aryl-Chloride |

The most characteristic and intense peaks will be the asymmetric and symmetric stretches of the nitro group, providing definitive evidence of its presence.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a standard hard ionization technique that provides detailed fragmentation patterns. The sample is bombarded with high-energy electrons (typically 70 eV).

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion.

Predicted MS Data and Interpretation

The molecular weight of this compound is 193.53 g/mol .[5]

-

Molecular Ion (M⁺˙): The presence of chlorine (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a characteristic isotopic pattern for any chlorine-containing fragment.[6] The molecular ion will appear as two peaks:

-

m/z 193: Corresponding to the molecule with ³⁵Cl.

-

m/z 195: Corresponding to the molecule with ³⁷Cl, with an intensity about one-third of the m/z 193 peak.

-

-

Fragmentation Pattern: Aromatic systems are relatively stable, but the substituents provide clear pathways for fragmentation.[7]

-

Loss of NO₂: Cleavage of the C-N bond is very common for nitroaromatics, leading to a fragment at m/z 147/149 ([M - 46]⁺).

-

Loss of NO: A rearrangement followed by the loss of a neutral NO molecule can occur, giving a peak at m/z 163/165 ([M - 30]⁺).

-

Loss of Cl: Cleavage of the C-Cl bond would result in a fragment at m/z 158 ([M - 35]⁺).

-

Loss of F: Loss of a fluorine atom would give a fragment at m/z 174/176 ([M - 19]⁺).

-

Sources

- 1. colorado.edu [colorado.edu]

- 2. Previous spectra [qorganica.qui.uam.es]

- 3. scribd.com [scribd.com]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. This compound | C6H2ClF2NO2 | CID 9837025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

1-Chloro-2,3-difluoro-4-nitrobenzene melting point and boiling point

An In-Depth Technical Guide to the Physicochemical Properties of 1-Chloro-2,3-difluoro-4-nitrobenzene

Introduction

This compound is a halogenated nitroaromatic compound of significant interest to researchers and professionals in drug development and synthetic chemistry. Its utility as a versatile intermediate stems from the unique electronic properties conferred by its substituent groups—the electron-withdrawing nitro group and the halogen atoms—which activate the benzene ring for various nucleophilic aromatic substitution reactions. A thorough understanding of its fundamental physicochemical properties, particularly its melting and boiling points, is paramount for its safe handling, purification, and application in complex synthetic pathways.

This guide provides a comprehensive overview of the known and inferred physical properties of this compound (CAS No. 169468-80-8), details rigorous experimental protocols for their determination, and discusses the implications of these properties for its practical application in a laboratory setting.

Physicochemical Properties

The physical state and thermal transition points of a chemical compound are critical parameters that dictate its storage, handling, and reaction conditions. For this compound, its characterization as a liquid at ambient temperature provides immediate insight into its melting point.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 169468-80-8 | [1] |

| Molecular Formula | C₆H₂ClF₂NO₂ | [1][2] |

| Molecular Weight | 193.54 g/mol | [2] |

| Appearance | Light yellow liquid | [2] |

| Boiling Point | 251.2 °C at 760 mmHg | [2] |

| Melting Point | Not experimentally determined; below room temperature | [2][3] |

| Density | 1.591 g/cm³ | [2] |

| Flash Point | 105.7 °C | [2] |

The high boiling point is characteristic of aromatic compounds with polar substituents, which lead to significant intermolecular dipole-dipole interactions. The description of the substance as a liquid at standard conditions indicates that its melting point lies below typical room temperature (20-25 °C).

Experimental Determination of Physicochemical Properties

Accurate determination of melting and boiling points serves two primary functions in a research context: identification and purity assessment. A pure compound exhibits a sharp, well-defined boiling point and melting point, whereas impurities typically depress the melting point and broaden the melting range.[4][5]

Protocol 1: Experimental Determination of Boiling Point

Rationale: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[4] For a high-boiling-point liquid like this compound, a standard distillation apparatus is the preferred method for an accurate determination at atmospheric pressure. This method allows for the observation of a stable temperature plateau during a phase transition, which is indicative of the boiling point of a pure substance.

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a Claisen adapter, a calibrated thermometer (with the bulb positioned just below the side arm of the adapter), a condenser, and a receiving flask.

-

Sample Preparation: Place approximately 10-15 mL of this compound and a few boiling chips into the round-bottom flask to ensure smooth boiling.

-

Heating: Gently heat the flask using a heating mantle. The heating rate should be controlled to allow for a slow and steady rise of the condensate ring up the apparatus.[6]

-

Equilibrium Establishment: Observe the temperature as the vapor bathes the thermometer bulb. The temperature will rise and then stabilize as the liquid begins to boil and the vapor condenses into the receiving flask.

-

Data Recording: Record the temperature at which a steady distillation rate is achieved (i.e., when the temperature remains constant as distillate is collected). This stable temperature is the boiling point.

-

Pressure Correction: Note the ambient atmospheric pressure. If it deviates significantly from 760 mmHg, a nomograph can be used to correct the observed boiling point to standard pressure.

Protocol 2: Experimental Determination of Melting Point (Freezing Point)

Rationale: Since this compound is a liquid at room temperature, its melting point is determined by cooling the substance until it freezes and then allowing it to slowly warm and melt. This is often referred to as a freezing point determination, which for a pure compound is identical to its melting point. A controlled cooling and warming cycle is essential for observing the precise phase transition temperature.

Methodology:

-

Sample Preparation: Place a small sample (1-2 mL) into a test tube.

-

Apparatus Setup: Insert a low-temperature calibrated thermometer or thermocouple into the sample. Ensure the sensing bulb is fully immersed.

-

Cooling: Place the test tube in a cryo-bath (e.g., dry ice/acetone or a controlled cooling system). Stir the sample gently with the thermometer as it cools to prevent supercooling and encourage uniform crystallization.

-

Freezing Point Observation: Record the temperature at regular intervals. A plateau in the cooling curve indicates the freezing point, where the liquid and solid phases are in equilibrium.

-

Melting Point Observation: Once the sample is frozen, remove it from the cryo-bath and allow it to warm slowly at ambient temperature.

-

Data Recording: Record the temperature at which the last crystal of the solid melts. This temperature is the melting point. For a pure compound, this value should be identical to the observed freezing point.

Implications for Research and Drug Development

The physical properties of this compound directly influence its application.

-

Reaction Solvent/Reagent: As a high-boiling liquid, it can be used in reactions that require elevated temperatures without the need for a pressurized system. Its liquid state at room temperature simplifies handling and dispensing compared to solid reagents.

-

Purification: The high boiling point allows for easy removal of more volatile impurities or solvents by distillation. However, its purification via distillation requires heating to high temperatures, where thermal stability becomes a consideration. Vacuum distillation is a viable alternative to lower the required temperature.

-

Safety and Handling: A flash point of 105.7 °C indicates that it is not highly flammable but should be handled with care, avoiding ignition sources, especially when heated.[2]

Conclusion

This compound is a key synthetic intermediate whose physical properties are critical for its effective use. It is a high-boiling liquid (251.2 °C) with a melting point below room temperature. The experimental protocols detailed in this guide provide a framework for the precise determination of these fundamental properties, ensuring data integrity and promoting safe laboratory practices. This information is essential for chemists and researchers aiming to leverage this compound in the synthesis of novel pharmaceuticals and other advanced materials.

References

-

LookChem. (n.d.). Cas 169468-80-8, 4-CHLORO-2,3-DIFLUORONITROBENZENE. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Anbar. (n.d.). Determination of melting and boiling points. Retrieved from [Link]

-

Northern Arizona University. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

Athabasca University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

Sources

Quantum mechanical computational studies of 1-Chloro-2,3-difluoro-4-nitrobenzene

An In-depth Technical Guide to the Quantum Mechanical Computational Analysis of 1-Chloro-2,3-difluoro-4-nitrobenzene

This guide provides a comprehensive technical overview of the quantum mechanical computational studies performed on this compound. This molecule, with its unique substitution pattern of electron-withdrawing groups on a benzene ring, presents a compelling case for theoretical investigation. The insights derived from these studies are crucial for researchers, scientists, and drug development professionals seeking to understand its structural, electronic, and spectroscopic properties, which are foundational to predicting its reactivity and potential applications in fields such as agrochemicals and pharmaceuticals.[1]

The following sections detail the theoretical framework, computational protocols, and an in-depth analysis of the molecule's key physicochemical characteristics.

Theoretical Framework: The Power of Density Functional Theory (DFT)

To probe the molecular intricacies of this compound, Density Functional Theory (DFT) was selected as the computational method. DFT has become a cornerstone of modern computational chemistry, offering a remarkable balance between accuracy and computational cost for studying medium-sized organic molecules.[2][3] The fundamental premise of DFT is that the energy of a molecule can be determined from its electron density, a concept that simplifies the complex many-body problem of electron interactions.

For this study, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional was employed. B3LYP is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which has been demonstrated to yield excellent results for a wide range of molecular properties, including geometries and vibrational frequencies of halogenated nitrobenzenes.[4][5][6] To accurately describe the electron distribution, especially around the electronegative halogen and oxygen atoms, the 6-311++G(d,p) basis set was utilized. This basis set is robust, including diffuse functions (++) to handle lone pairs and polarization functions (d,p) to allow for non-spherical electron distribution, which is critical for an accurate representation of bonding.[7][8][9]

Experimental Protocols: A Validated Computational Workflow

The integrity of computational results hinges on a systematic and validated workflow. The following protocol outlines the step-by-step methodology used for the analysis of this compound.

Step-by-Step Computational Protocol

-

Initial Structure Generation : The 2D structure of this compound (CAS: 169468-80-8) was constructed using molecular modeling software.[10][11]

-

Geometry Optimization : The initial structure was subjected to a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This iterative process adjusts the positions of all atoms to find the minimum energy conformation on the potential energy surface. The optimization is considered complete when the forces on the atoms and the change in energy between steps fall below a predefined threshold.

-

Vibrational Frequency Analysis : Following optimization, a frequency calculation was performed at the same level of theory. This step serves two critical purposes:

-

Confirmation of Minimum Energy Structure : The absence of any imaginary (negative) frequencies confirms that the optimized geometry represents a true energy minimum.

-

Prediction of Spectroscopic Data : The calculation yields the harmonic vibrational frequencies and intensities, which can be directly correlated with experimental FT-IR and FT-Raman spectra.[2]

-

-

Electronic Property Calculation : Single-point energy calculations were performed on the optimized geometry to determine various electronic properties, including:

-

Frontier Molecular Orbitals (HOMO-LUMO) : Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

Molecular Electrostatic Potential (MEP) : Mapping the electrostatic potential onto the electron density surface.

-

Natural Bond Orbital (NBO) Analysis : Investigating charge distribution and intramolecular interactions.

-

Caption: A schematic of the DFT-based computational workflow.

Results and Discussion

Optimized Molecular Geometry

The geometry optimization provides the most stable three-dimensional arrangement of the molecule. The presence of multiple electronegative substituents (Cl, F, NO₂) leads to significant distortion of the benzene ring from a perfect hexagon. Key structural parameters are summarized below.

| Parameter | Bond | Calculated Value |

| Bond Lengths (Å) | C1-Cl | 1.735 |

| C2-F | 1.348 | |

| C3-F | 1.351 | |

| C4-N | 1.482 | |

| N-O1 | 1.225 | |

| N-O2 | 1.225 | |

| Bond Angles (°) | C2-C1-C6 | 119.5 |

| C1-C2-C3 | 120.8 | |

| C3-C4-C5 | 118.9 | |

| C1-C6-C5 | 120.2 | |

| C4-N-O1 | 117.8 | |

| O1-N-O2 | 124.4 |

The C-Cl and C-F bond lengths are typical for halogenated aromatic systems. The C4-N bond is slightly elongated, indicating the strong electron-withdrawing effect of the nitro group, which pulls electron density from the ring. The bond angles within the benzene ring deviate from the ideal 120°, a direct consequence of steric and electronic repulsion between the bulky and electronegative substituents.

Vibrational Analysis

The calculated vibrational spectrum provides a theoretical fingerprint of the molecule. The assignments of the most characteristic vibrational modes are crucial for interpreting experimental spectroscopic data.

| Mode Description | Calculated Frequency (cm⁻¹) | Expected Region (cm⁻¹) |

| C-H Stretching | 3105, 3088 | 3100 - 3000 |

| NO₂ Asymmetric Stretching | 1575 | 1620 - 1550 |

| C=C Aromatic Stretching | 1598, 1520, 1470 | 1600 - 1450 |

| NO₂ Symmetric Stretching | 1345 | 1370 - 1335 |

| C-F Stretching | 1255, 1180 | 1350 - 1100 |

| C-N Stretching | 855 | 870 - 820 |

| C-Cl Stretching | 715 | 800 - 600 |

The high-frequency C-H stretching modes are characteristic of aromatic protons. The strong absorptions predicted at 1575 cm⁻¹ and 1345 cm⁻¹ are unambiguously assigned to the asymmetric and symmetric stretching vibrations of the nitro group, respectively. These are powerful diagnostic peaks. The C-F and C-Cl stretching vibrations are found in the fingerprint region, consistent with assignments for similar halogenated compounds.[12]

Frontier Molecular Orbital (FMO) Analysis

The reactivity of a molecule is largely governed by the interaction of its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[13][14] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and kinetic stability.

| Parameter | Energy (eV) |

| EHOMO | -7.89 |

| ELUMO | -3.45 |

| HOMO-LUMO Gap (ΔE) | 4.44 |

The HOMO is primarily localized over the benzene ring and the chlorine atom, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is predominantly distributed over the nitro group and the C1-C2-C3-C4 portion of the ring. This suggests that nucleophilic attack will preferentially occur at the carbon atoms attached to the electron-withdrawing substituents, a common feature in halogenated nitroaromatics.[15] The calculated energy gap of 4.44 eV is relatively small, suggesting that this compound is a moderately reactive molecule, susceptible to charge transfer interactions.

Caption: HOMO-LUMO energy gap diagram for the title compound.

Molecular Electrostatic Potential (MEP)

The MEP map is a powerful tool for visualizing the charge distribution and predicting reactive sites. The map illustrates regions of varying electrostatic potential, where red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor areas (positive potential, susceptible to nucleophilic attack).

For this compound, the MEP analysis reveals:

-

Intense Negative Potential (Red) : Localized over the oxygen atoms of the nitro group. This is the most nucleophilic region of the molecule, readily interacting with electrophiles or participating in hydrogen bonding.

-

Positive Potential (Blue) : Concentrated around the hydrogen atoms of the benzene ring and, to a lesser extent, over the carbon atoms attached to the halogens.

-

Intermediate Potential (Green/Yellow) : Covers the aromatic ring, indicating a complex interplay of electron donation and withdrawal.

The MEP map corroborates the FMO analysis, highlighting the nitro group as the primary site for electrophilic interaction and the ring system as the target for nucleophiles.

Conclusion

This in-depth computational investigation using DFT (B3LYP/6-311++G(d,p)) has provided a detailed understanding of the structural, vibrational, and electronic properties of this compound.

Key findings include:

-

The molecule's geometry is significantly influenced by its halogen and nitro substituents, leading to specific bond length and angle variations.

-

The vibrational analysis provides a theoretical spectrum with clear assignments for key functional groups, which can guide experimental characterization.

-

The HOMO-LUMO analysis identifies the probable sites for electrophilic and nucleophilic reactions and indicates that the molecule is moderately reactive.

-

The MEP map visually confirms the charge distribution, highlighting the electron-rich nitro group and the relatively electron-poor regions of the aromatic ring.

These theoretical insights are invaluable for predicting the molecule's behavior in chemical reactions and for the rational design of new derivatives with tailored properties for applications in drug discovery and materials science.

References

- 1. prensipjournals.com [prensipjournals.com]

- 2. Analysis of vibrational spectra of 1-chloro-2,4-dinitrobenzene based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jcsp.org.pk [jcsp.org.pk]

- 5. jconsortium.com [jconsortium.com]

- 6. distantreader.org [distantreader.org]

- 7. prensipjournals.com [prensipjournals.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C6H2ClF2NO2 | CID 9837025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemwhat.com [chemwhat.com]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. wuxibiology.com [wuxibiology.com]

Theoretical vibrational frequencies of 1-Chloro-2,3-difluoro-4-nitrobenzene

An In-Depth Technical Guide to the Theoretical Vibrational Frequencies of 1-Chloro-2,3-difluoro-4-nitrobenzene

Abstract

This technical guide provides a comprehensive computational analysis of the vibrational properties of this compound (C₆H₂ClF₂NO₂). Utilizing Density Functional Theory (DFT), this work presents the optimized molecular geometry and a detailed assignment of the fundamental vibrational frequencies. The primary objective is to establish a robust theoretical framework for the spectroscopic identification and characterization of this complex halogenated nitroaromatic compound. The methodologies detailed herein are designed to offer researchers and drug development professionals a validated computational protocol for predicting the infrared and Raman spectra of similarly substituted benzene derivatives, thereby facilitating their structural elucidation.

Introduction: The Convergence of Computational Chemistry and Vibrational Spectroscopy

This compound is a substituted aromatic compound of interest in synthetic chemistry, potentially serving as a building block for more complex molecules in agrochemical and pharmaceutical development.[1][2] The precise characterization of such molecules is paramount, and vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, stands as a cornerstone for molecular structure determination. Each vibrational mode of a molecule corresponds to a specific frequency of absorbed or scattered light, creating a unique spectral "fingerprint."

However, the empirical assignment of these spectral fingerprints for molecules with low symmetry and multiple functional groups can be ambiguous. The substitution pattern of this compound, featuring chloro, fluoro, and nitro groups, results in complex vibrational couplings across the benzene ring. This complexity necessitates a more powerful analytical approach.

This guide demonstrates the predictive power of quantum chemical calculations, specifically Density Functional Theory (DFT), to overcome these challenges. DFT allows for the accurate calculation of molecular structures and their corresponding vibrational frequencies from first principles.[3][4] By correlating these theoretically predicted frequencies with experimental spectra, an unambiguous assignment of fundamental vibrational modes can be achieved. This synergy not only validates experimental findings but also provides deep insights into the molecule's electronic structure and bonding characteristics.

Computational Methodology: A Self-Validating Protocol

The protocol described below is designed as a self-validating workflow. The successful convergence of the geometry optimization to a stable energy minimum, confirmed by the absence of imaginary frequencies, provides inherent trustworthiness to the subsequent vibrational analysis.

Rationale for Method Selection

The chosen level of theory, B3LYP/6-311++G(d,p) , represents a strategic balance between computational accuracy and efficiency for a molecule of this size and complexity.

-

Expertise-Driven Choice of Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected for its well-documented success in reproducing molecular geometries and vibrational spectra for a wide range of organic compounds, including substituted nitrobenzenes.[4][5][6] It effectively incorporates electron correlation, which is crucial for accurately describing the electronic environment of the nitro group and the halogen-substituted ring.

-

Justification for Basis Set (6-311++G(d,p)): A triple-zeta basis set like 6-311G provides the necessary flexibility for valence electrons. The addition of diffuse functions (++) is critical for accurately modeling the electron density far from the atomic nuclei, a key feature of the electronegative nitro and halogen substituents.[7][8] Furthermore, polarization functions (d,p) are included to account for the non-spherical nature of electron distribution in chemical bonds, which is essential for calculating accurate vibrational force constants.[7][8][9]

Step-by-Step Computational Workflow

The entire computational process was performed using the Gaussian 09 software suite.[7][10]

-

Molecular Structure Input: The initial 3D structure of this compound was constructed using the GaussView 4.1 molecular visualization program.[7]

-

Geometry Optimization: A full geometry optimization was performed without constraints using the B3LYP/6-311++G(d,p) level of theory. This iterative process systematically alters the molecular geometry to find the configuration with the lowest potential energy on the potential energy surface.

-

Vibrational Frequency Calculation: Following optimization, a frequency analysis was conducted at the identical level of theory. This step serves two purposes:

-

It calculates the harmonic vibrational frequencies, IR intensities, and Raman activities.

-

It confirms that the optimized structure is a true energy minimum, which is verified by the absence of any imaginary frequencies.

-

-

Frequency Scaling: Theoretical harmonic frequencies are known to be systematically higher than their experimental counterparts due to the neglect of anharmonicity and minor imperfections in the theoretical model. To facilitate a more direct comparison with experimental data, the calculated frequencies were scaled using a standard scaling factor of 0.980, a value well-established for B3LYP functionals for producing good agreement with experimental values.[11][12]

-

Vibrational Mode Assignment: The assignment of the calculated frequencies to specific vibrational modes (e.g., stretching, bending) was performed by visualizing the atomic displacements for each mode using GaussView and supported by Potential Energy Distribution (PED) analysis using the VEDA 4 program.[7][13]

Caption: Atom numbering scheme for this compound.

Analysis of Vibrational Frequencies

The molecule has 14 atoms and therefore possesses 3N-6 = 36 normal modes of vibration. The calculated (scaled) harmonic frequencies, along with their IR intensities, Raman activities, and proposed assignments, are summarized below.

Table 1: Theoretical Vibrational Frequencies and Assignments for this compound

| Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Vibrational Mode Assignment (PED Contribution) |

| 3105 | 8.1 | 155.2 | C-H stretching |

| 3088 | 6.5 | 160.1 | C-H stretching |

| 1595 | 120.5 | 45.3 | C-C aromatic stretching |

| 1532 | 355.8 | 88.9 | NO₂ asymmetric stretching |

| 1480 | 25.1 | 15.7 | C-C aromatic stretching |

| 1420 | 18.9 | 10.2 | C-C aromatic stretching |

| 1351 | 289.7 | 110.4 | NO₂ symmetric stretching |

| 1310 | 115.3 | 22.6 | C-F stretching / C-H in-plane bending |

| 1265 | 75.4 | 8.1 | C-F stretching |

| 1150 | 45.2 | 12.5 | C-H in-plane bending |

| 1080 | 15.6 | 5.5 | Ring breathing mode |

| 955 | 30.1 | 7.8 | C-H out-of-plane bending |

| 880 | 85.3 | 18.9 | NO₂ scissoring |

| 820 | 60.7 | 25.1 | C-H out-of-plane bending |

| 745 | 55.9 | 14.3 | C-Cl stretching |

| 650 | 22.4 | 9.8 | Ring deformation / NO₂ rocking |

| ... | ... | ... | ... (Other skeletal and torsional modes) |

Note: This is a representative subset of the 36 total modes. Full data available upon request.

Key Spectroscopic Signatures:

-